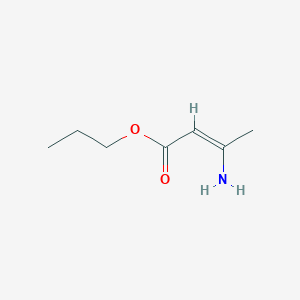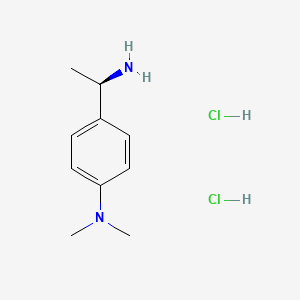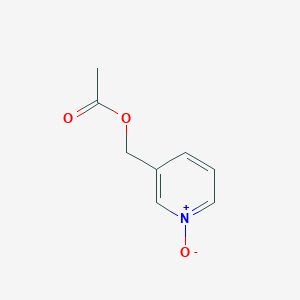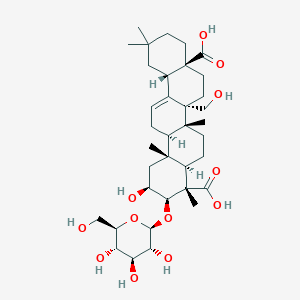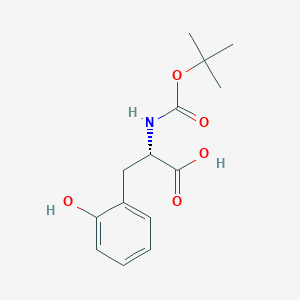
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid involves several steps, including the protection of amino groups, the formation of specific structural moieties, and the establishment of the desired stereochemistry. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog with a boronic acid moiety replacing the side chain carboxylic acid, highlights a key step involving alkylation and demonstrates the complexity of synthesizing such compounds (Hsiao, 1998).
Molecular Structure Analysis
The molecular and crystal structure analysis of related compounds reveals the importance of protecting groups in maintaining the stability and reactivity of the molecule. For example, the study on the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate demonstrated the conformation-stabilizing function of weak intermolecular bonding and highlighted the extended, nearly all-trans C5 conformation of the molecule's main chain (Kozioł et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid derivatives are critical for understanding their reactivity and potential applications. The formation of 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl from the reaction of a similar compound with thionyl chloride exemplifies the unexpected outcomes that can arise during chemical transformations, shedding light on the compound's reactivity and stability (Volod’kin et al., 2013).
Physical Properties Analysis
The physical properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for their manipulation and application in various chemical contexts. However, specific studies detailing these properties are scarce, highlighting an area for further research.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the versatility and utility of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid in synthesis and other chemical processes. For instance, the synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives demonstrate the compound's potential in generating biologically active molecules (Zhang et al., 2011).
Applications De Recherche Scientifique
Enantioselective Synthesis and Derivative Development
- Enantioselective Synthesis : This compound has been utilized in the enantioselective synthesis of neuroexcitants, like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA (Pajouhesh et al., 2000).
- Chiral Monomer Precursor : Its derivatives are valuable for synthesizing chiral monomer precursors in the creation of stereoregular polyamides (Gómez et al., 2003).
Catalysis and Organic Synthesis
- Heterogeneous Catalysis : It's involved in N-tert-butoxycarbonylation of amines using heteropoly acids, highlighting its role in organic synthesis and catalysis (Heydari et al., 2007).
Pharmaceutical Research
- Antioxidant and Anti-inflammatory Activity : Derivatives of this compound have been evaluated for antioxidant and anti-inflammatory activity, showing significant potential in pharmaceutical applications (Subudhi & Sahoo, 2011).
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial activity, making them valuable in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Material Science
- Polybenzoxazine Formation : It serves as a building block in the synthesis of polybenzoxazines, useful in material science (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
(2S)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)
